molecular formula C16H14ClN3O B4819255 N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

Cat. No. B4819255
M. Wt: 299.75 g/mol
InChI Key: FVUQVWQOQRXKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide, also known as CAY10566, is a small molecule inhibitor that has been developed for research purposes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has been studied in cancer cells. It has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of cell proliferation, differentiation, and survival (Chen et al., 2011). In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade (Chen et al., 2011).
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to decrease the levels of phosphorylated GSK-3β, leading to the inhibition of cell proliferation and induction of apoptosis (Chen et al., 2011). In addition, it has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Xu et al., 2015). This compound has also been found to modulate the activity of the immune system by regulating the differentiation and function of T cells (Xu et al., 2015).

Advantages and Limitations for Lab Experiments

N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target, GSK-3β (Chen et al., 2011). However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can affect its bioavailability (Chen et al., 2011). In addition, it has been shown to have some toxicity in vivo, which may limit its use in animal studies (Xu et al., 2015).

Future Directions

There are several future directions for the research and development of N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. In addition, the potential use of this compound in the treatment of autoimmune disorders and inflammatory diseases should be explored further. Finally, the development of more potent and selective inhibitors of GSK-3β could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide is a small molecule inhibitor that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the full potential of this compound as a therapeutic agent.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma (Chen et al., 2011). In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders (Xu et al., 2015).

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUQVWQOQRXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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